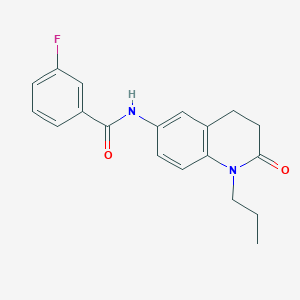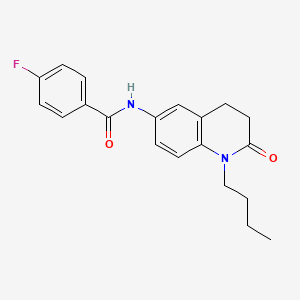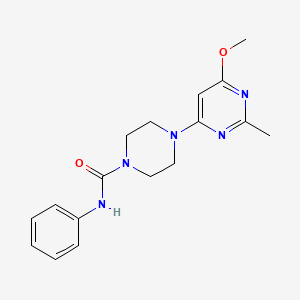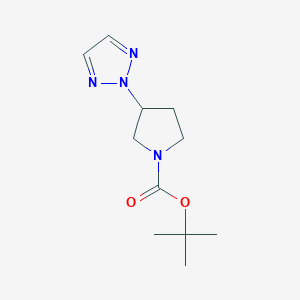![molecular formula C15H16N4O B6496486 4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955780-15-1](/img/structure/B6496486.png)
4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (MPPPDP) is a chemical compound that has been widely studied for its potential therapeutic applications. It is a novel compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anti-cancer effects. MPPPDP is a member of the pyrazolo[3,4-d]pyridazin-7-one family, a group of compounds that share a common core structure.
Applications De Recherche Scientifique
4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has been studied for its potential therapeutic applications in a variety of scientific research fields, including cancer, diabetes, inflammation, and oxidative stress. It has been found to have anti-inflammatory, antioxidant, antidiabetic, and anti-cancer effects. This compound has been investigated for its potential to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis in a variety of cancer cell lines. Additionally, this compound has been studied for its potential to reduce serum glucose levels, inhibit lipid accumulation, and modulate inflammation in diabetic animal models. It has also been found to possess antioxidant and anti-inflammatory properties in a variety of animal models.
Mécanisme D'action
The exact mechanism of action of 4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is still not fully understood. However, it is believed to act through multiple mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, inhibition of angiogenesis, modulation of inflammation, and reduction of serum glucose levels. Additionally, this compound has been found to interact with multiple molecular targets, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis in a variety of cancer cell lines. Additionally, this compound has been found to reduce serum glucose levels, inhibit lipid accumulation, and modulate inflammation in diabetic animal models. It has also been found to possess antioxidant and anti-inflammatory properties in a variety of animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one in laboratory experiments has several advantages. It is a novel compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anti-cancer effects. Additionally, it has been found to interact with multiple molecular targets, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound and there is still much to be learned about its effects and potential interactions with other compounds. Additionally, its exact mechanism of action is still not fully understood.
Orientations Futures
Given the promising results of 4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one in laboratory experiments, there are many potential future directions for research. These include further investigation into the exact mechanism of action of this compound, its potential interactions with other compounds, and its effects on various disease states. Additionally, further research into the potential therapeutic applications of this compound, such as its use in the treatment of cancer and diabetes, is needed. Finally, further research into the potential toxicological effects of this compound is required to ensure its safe use in clinical settings.
Méthodes De Synthèse
4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can be synthesized using a variety of methods, including the following: (1) reaction of 4-methyl-1-phenyl-6-propyl-1H-pyrazole-3-carboxylic acid and 1,3-diaminopropane in aqueous acetonitrile; (2) reaction of 4-methyl-1-phenyl-6-propyl-1H-pyrazole-3-carboxylic acid and 1,3-diaminopropane in aqueous acetonitrile followed by acid hydrolysis; (3) reaction of 4-methyl-1-phenyl-6-propyl-1H-pyrazole-3-carboxylic acid and 1,3-diaminopropane in dimethylformamide; (4) reaction of 4-methyl-1-phenyl-6-propyl-1H-pyrazole-3-carboxylic acid and 1,3-diaminopropane in dimethylformamide followed by acid hydrolysis; and (5) reaction of 4-methyl-1-phenyl-6-propyl-1H-pyrazole-3-carboxylic acid and 1,3-diaminopropane in aqueous acetonitrile followed by base hydrolysis.
Propriétés
IUPAC Name |
4-methyl-1-phenyl-6-propylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-9-18-15(20)14-13(11(2)17-18)10-16-19(14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMBTQACPPJWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496415.png)
![N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B6496428.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide](/img/structure/B6496437.png)


![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6496451.png)
![1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B6496460.png)


![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)
![6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496476.png)
![4-({6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}amino)benzene-1-sulfonamide](/img/structure/B6496478.png)
![methyl 5-({4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}methyl)furan-2-carboxylate](/img/structure/B6496491.png)
![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(4-butoxyphenyl)amino]prop-2-enenitrile](/img/structure/B6496494.png)